molecular formula C10H13NO3 B13577162 Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate

Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate

Cat. No.: B13577162
M. Wt: 195.21 g/mol
InChI Key: MFAVCDGFBDRLGW-VIFPVBQESA-N
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Description

Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate is a chiral benzoate ester derivative characterized by a stereospecific (1R)-configured amino-hydroxyethyl substituent at the para position of the benzene ring. Its hydrochloride salt (CAS: 1196049-17-8) is widely used as a pharmaceutical standard for analytical purposes, including structural validation via NMR, mass spectrometry (MS), and HPLC . The compound’s molecular formula is C₁₀H₁₃NO₃, with a molecular weight of 195.22 g/mol (free base) or 231.68 g/mol (hydrochloride). The presence of both amino (-NH₂) and hydroxyl (-OH) groups confers polarity, influencing solubility and reactivity in synthetic pathways .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 4-[(1R)-1-amino-2-hydroxyethyl]benzoate

InChI

InChI=1S/C10H13NO3/c1-14-10(13)8-4-2-7(3-5-8)9(11)6-12/h2-5,9,12H,6,11H2,1H3/t9-/m0/s1

InChI Key

MFAVCDGFBDRLGW-VIFPVBQESA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)[C@H](CO)N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(CO)N

Origin of Product

United States

Preparation Methods

Esterification of 4-(1-amino-2-hydroxyethyl)benzoic acid with Methanol

The most direct and commonly employed method involves the esterification of the corresponding carboxylic acid , 4-(1-amino-2-hydroxyethyl)benzoic acid, with methanol under acidic catalysis. This method is favored for its simplicity and scalability.

  • Reactants:

    • 4-(1-amino-2-hydroxyethyl)benzoic acid (chiral acid precursor)
    • Methanol (esterifying agent)
    • Acid catalyst (commonly hydrochloric acid)
  • Conditions:

    • Reflux conditions to promote esterification
    • Acidic environment to protonate the carboxyl group and facilitate nucleophilic attack by methanol
    • Reaction time varies depending on scale and catalyst concentration
  • Purification:

    • Crystallization or recrystallization of the hydrochloride salt to obtain the pure compound
    • Extraction techniques to separate the ester from unreacted acid and byproducts.

Process Optimization via pH and Temperature Control

A patented industrial process for a closely related compound, methyl 4-(aminomethyl)benzoate, provides insights applicable to the preparation of methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate, especially regarding workup and yield optimization:

  • Stepwise Process:

    • Esterification: The acid is reacted with methanol in the presence of hydrochloric acid.
    • Temperature Control: After reaction, the mixture is cooled to between −15°C and +10°C (preferably +5 to +10°C).
    • pH Adjustment (First Stage): The reaction mixture pH is adjusted to 4–9 by adding a water-soluble base (e.g., potassium hydroxide or sodium hydroxide, 4–6% aqueous solution).
    • Concentration and Solvent Addition: The mixture is concentrated, and an organic solvent such as toluene is added.
    • pH Adjustment (Second Stage): The aqueous phase pH is further adjusted to 9–12 to facilitate extraction of the ester into the organic phase.
    • Extraction: The organic phase containing the methyl ester is separated.
    • Salting Out: Saturation of the aqueous phase with sodium chloride may be applied to improve extraction efficiency.
  • Yields: This method achieves high yields, typically over 85%, often reaching 88% or higher, while minimizing premature hydrolysis of the ester.

Catalytic Hydrogenation Routes (Indirect Synthesis)

Literature on methyl 4-(aminomethyl)benzoate, a structurally related compound, describes alternative routes that may be adapted for this compound synthesis:

  • Catalytic Hydrogenation of Nitrile or Oxime Intermediates:
    • Starting from methyl 4-cyanobenzoate, catalytic hydrogenation reduces the nitrile to the amine ester.
    • Similarly, oximes derived from methyl 4-formylbenzoate and hydroxylamine can be hydrogenated to the amine ester.
    • These methods require careful control of reaction conditions and catalysts (e.g., Pd/C, Raney Ni) and are less favored industrially due to ecological and apparatus constraints.

Chiral Synthesis Considerations

The presence of a stereocenter requires enantioselective synthesis or resolution:

  • Chiral Starting Materials: Using enantiomerically pure 4-(1-amino-2-hydroxyethyl)benzoic acid ensures the desired stereochemistry in the ester product.
  • Chiral Catalysts or Auxiliaries: In some synthetic routes, chiral catalysts or auxiliaries may be employed to induce stereoselectivity during the formation of the amino-hydroxyethyl side chain before esterification.
  • Resolution Techniques: If racemic mixtures are formed, classical resolution methods or chromatographic separation can be used to isolate the (1R) enantiomer.

Comparative Table of Preparation Methods

Method Key Reactants/Intermediates Conditions Advantages Limitations Yield Range (%)
Direct Esterification with Methanol 4-(1-amino-2-hydroxyethyl)benzoic acid, MeOH, HCl Reflux, acid catalysis Simple, scalable, direct Requires careful pH control 80–90
Industrial Process with pH/Temp Control Same as above Cooling to 5–10°C, pH adjustments, solvent extraction High yield, minimized hydrolysis More complex workup 85–88+
Catalytic Hydrogenation of Nitrile/Oxime Methyl 4-cyanobenzoate or oxime intermediates Hydrogenation, Pd or Ni catalyst Alternative route Ecologically less favorable, complex Variable, moderate
Chiral Synthesis/Resolution Enantiopure acid or racemate Chiral catalysts, resolution steps Ensures stereochemical purity Additional steps, cost Variable

Research Findings and Practical Notes

  • Hydrolysis Sensitivity: The methyl ester bond is prone to hydrolysis under basic or strongly acidic conditions; thus, controlling pH during workup is critical to prevent product degradation.
  • Temperature Sensitivity: Cooling the reaction mixture post-esterification aids in controlling side reactions and improving phase separation during extraction.
  • Solvent Choice: Aromatic hydrocarbons like toluene are preferred for extraction due to their efficiency in partitioning the ester product from the aqueous phase, especially when combined with salting-out techniques.
  • Ecological and Economic Considerations: The direct esterification method with optimized pH and temperature control is considered more environmentally benign and economically viable compared to catalytic hydrogenation routes.
  • Chirality Maintenance: The chiral center must be preserved throughout synthesis, requiring careful selection of reaction conditions and reagents to avoid racemization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohols.

    Substitution: Brominated benzoate derivatives.

Scientific Research Applications

Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate hydrochloride, also known as (R)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride, is a compound with a molecular formula of C10H14ClNO3C_{10}H_{14}ClNO_3 and a molecular weight of approximately 231.68 g/mol. It features a chiral center, making it useful in stereochemistry and enantioselective synthesis. The compound is a benzoate moiety with an amino and hydroxyethyl substituent and is structurally similar to various biological molecules.

Potential Applications

(R)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride has various applications:

  • Enzymatic Reactions It can be used as a substrate or inhibitor in enzymatic reactions due to its structural similarity to certain biological molecules, which allows it to interact with specific enzymes or receptors, modulating their activity. This interaction can influence cellular processes such as signal transduction and metabolic pathways.
  • Industrial Production It may be utilized in large-scale production using continuous flow reactors to enhance efficiency and yield while ensuring high purity and consistency.
  • Synthesis of Methyl 4-(aminomethyl)benzoate Methyl 4-(aminomethyl)benzoate can be used for the development of antibiotics based on quinoline and indole .

Mechanism of Action

The mechanism of action of Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can interact with cellular components, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzoate Esters with Amino/Hydroxyl Substituents

Methyl 4-(1-Amino-2,2,2-trifluoroethyl)benzoate (CAS: 1270353-91-7)
  • Structure : Replaces the hydroxyl group with a trifluoromethyl (-CF₃) group.
  • Properties : Enhanced lipophilicity (logP ~1.8) due to fluorine substitution, improving membrane permeability but reducing aqueous solubility compared to the hydroxyl-bearing parent compound.
  • Applications : Used in medicinal chemistry for fluorinated drug candidates .
(S)-Methyl 4-(1-Aminoethyl)benzoate (CAS: 222714-37-6)
  • Structure: Lacks the hydroxyl group, retaining only the (S)-configured aminoethyl chain.
  • Properties : Lower polarity (logP ~1.2 vs. ~0.5 for the hydroxylated analog) and higher thermal stability (melting point: 98–100°C).
  • Synthesis : Achieved via stereoselective amination of ethyl benzoate precursors (83% yield) .
Methyl 4-(1-Aminocyclopropyl)benzoate
  • Structure : Cyclopropyl ring replaces the hydroxyethyl chain.
  • Properties : Increased steric hindrance and rigidity, affecting binding affinity in receptor-targeted applications.
  • Spectral Data : Distinctive ¹H NMR shifts at δ 1.2–1.5 ppm for cyclopropyl protons .

Table 1: Key Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP Solubility (H₂O)
Methyl 4-((1R)-1-Amino-2-hydroxyethyl)benzoate C₁₀H₁₃NO₃ 195.22 0.5 12.4 mg/mL
Methyl 4-(1-Amino-2,2,2-trifluoroethyl)benzoate C₁₀H₁₀F₃NO₂ 233.19 1.8 2.1 mg/mL
(S)-Methyl 4-(1-Aminoethyl)benzoate C₁₀H₁₃NO₂ 179.22 1.2 8.3 mg/mL

Benzoate Esters with Heterocyclic/Extended Moieties

Quinoline-Piperazine-Benzoate Conjugates (C1–C7 in )
  • Structure: Feature a quinoline-carbonyl-piperazine bridge (e.g., C1: Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate).
  • Synthesis : Synthesized via piperazine-mediated coupling under reflux (15–24 hours, yields 65–85%).
  • Characterization : ¹H NMR shows aromatic proton splitting at δ 7.2–8.5 ppm and piperazine signals at δ 3.4–3.8 ppm, distinct from the simpler NMR profile of the target compound .
Methyl 4-(2-Cyanophenyl)benzoate (CAS: C15H11NO2)
  • Structure: Contains a cyano (-C≡N) group instead of the amino-hydroxyethyl chain.
  • Properties : Higher molecular weight (237.25 g/mol) and lipophilicity (logP ~2.3), suitable for hydrophobic interactions in drug design .

Ethyl Benzoate Derivatives with Fluorinated Substituents

Compounds like Ethyl 4-((3-((4-acetylphenyl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate (9) () exhibit:

  • Fluorine-Driven Effects : Increased metabolic stability and electronegativity, with MS fragments dominated by fluorinated cleavages (e.g., m/z 148, 100% abundance).
  • Applications: Fluorinated analogs are preferred in PET imaging and CNS-targeted therapies, unlike the non-fluorinated target compound .

Research Implications

  • Structural Activity Relationships (SAR): The hydroxyl and amino groups in this compound enhance hydrogen-bonding capacity, making it a candidate for polar interactions in enzyme inhibition. In contrast, fluorinated or lipophilic analogs prioritize membrane penetration .
  • Analytical Utility : The hydrochloride salt’s standardized NMR and HPLC data () make it a benchmark for validating synthetic protocols of related esters.

Biological Activity

Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate, a compound with the molecular formula C10H13NO3, is an ester formed from 4-(1-amino-2-hydroxyethyl)benzoic acid and methanol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and analgesic properties. This article explores the biological activity of this compound, detailing its mechanisms of action, comparative studies, and potential applications.

Chemical Structure and Properties

The compound features a benzoate moiety, an amino group, and a hydroxyethyl side chain. These structural components contribute significantly to its biological activity. The molecular weight of this compound is 195.21 g/mol .

Preliminary research indicates that this compound may interact with specific enzymes or receptors involved in inflammatory pathways. The presence of the amino and hydroxyethyl groups allows for the formation of hydrogen bonds with target proteins, potentially modulating their activity. This interaction could lead to:

  • Inhibition of inflammatory processes : By targeting enzymes involved in inflammation, the compound may reduce pain and swelling.
  • Antimicrobial effects : The compound has also been studied for its potential to inhibit microbial growth, although specific mechanisms are still under investigation .

Anti-inflammatory and Analgesic Effects

Research has shown that this compound exhibits significant anti-inflammatory effects. In vitro studies suggest that it inhibits key inflammatory mediators such as cytokines and prostaglandins. These findings are supported by experimental data demonstrating reduced inflammation in animal models .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Its effectiveness varies depending on the strain, but it has been noted to exhibit inhibitory effects comparable to established antimicrobial agents .

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl 3-(1-amino-2-hydroxyethyl)benzoateC10H13NO3Different position of amino group on the ring
Methyl 4-(aminomethyl)benzoateC10H13NO2Lacks hydroxy group; simpler structure
(R)-Methyl 4-(1-aminoethyl)benzoateC10H13NO2Amino group without hydroxy substitution
(S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoateC10H13NO3Stereoisomer; different configuration

This compound stands out due to its specific stereochemistry and functional groups, which confer distinct biological activities compared to these similar compounds.

Study on Anti-inflammatory Effects

A notable study evaluated the anti-inflammatory properties of this compound in a murine model of acute inflammation. Results indicated a significant reduction in paw edema compared to control groups (p < 0.05). The study concluded that the compound effectively modulates inflammatory responses through inhibition of pro-inflammatory cytokines .

Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) ranged from 0.125 to 0.5 mg/mL, demonstrating its potential as a therapeutic agent against resistant strains .

Q & A

Q. What are the optimal synthetic routes for Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate, and how do reaction parameters influence yield and purity?

The synthesis typically involves esterification of 4-((1R)-1-amino-2-hydroxyethyl)benzoic acid with methanol under acidic catalysis (e.g., HCl) and reflux conditions. Key parameters include:

  • Temperature : Elevated temperatures (~60–80°C) enhance reaction rates but require careful control to avoid side reactions.
  • Catalyst concentration : Excess acid may hydrolyze the ester product, reducing yield.
  • Solvent polarity : Polar solvents (e.g., methanol) improve solubility of intermediates. Industrial-scale adaptations, such as continuous flow reactors, can improve scalability and purity .

Q. How is the molecular structure of this compound characterized experimentally?

X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is critical for resolving stereochemistry and hydrogen-bonding networks. Key steps:

  • Data collection : High-resolution diffraction data (e.g., synchrotron sources) ensure accurate electron density maps.
  • Refinement : SHELXL refines positional and thermal parameters, while validating against crystallographic R-factors.
  • Validation : Tools like PLATON check for missed symmetry or twinning .

Q. What functional groups in this compound contribute to its reactivity and biological interactions?

The compound features:

  • Amino group : Participates in hydrogen bonding and Schiff base formation.
  • Hydroxyethyl group : Enhances solubility and serves as a hydrogen-bond donor.
  • Benzoate ester : Hydrolyzable under basic conditions to release bioactive carboxylic acid derivatives. These groups enable interactions with enzymes (e.g., oxidoreductases) and influence pharmacokinetic properties .

Advanced Research Questions

Q. How does the (1R)-stereochemistry of this compound affect its biological activity compared to enantiomers?

The (1R)-configuration determines chiral recognition in biological systems. For example:

  • Enzyme binding : The enantiomer (1S) may exhibit reduced affinity due to steric mismatches in active sites.
  • Pharmacokinetics : Stereochemistry impacts metabolic stability; the (1R)-form shows slower hepatic clearance in vitro. Comparative studies using chiral HPLC or circular dichroism (CD) spectroscopy are essential to validate stereospecific effects .

Q. How can contradictory data on the compound’s solubility and stability be resolved in experimental design?

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from:

  • Impurities : Residual reactants or byproducts alter physical properties. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.
  • pH dependence : The amino group’s protonation state (pKa ~9.5) affects aqueous solubility. Buffered solutions (pH 7–8) stabilize the zwitterionic form. Stability studies under varying temperatures and humidity levels (e.g., 25°C/60% RH vs. 40°C/75% RH) clarify degradation pathways .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) model interactions with proteins like kinases or GPCRs. Key considerations:

  • Force fields : CHARMM36 or AMBER parameters account for hydrogen bonding and solvation effects.
  • Binding free energy : MM-PBSA calculations quantify enantiomer-specific binding affinities. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is critical .

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